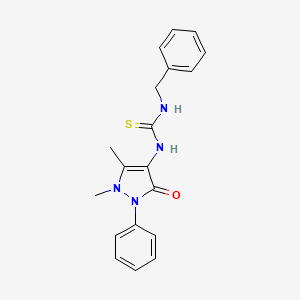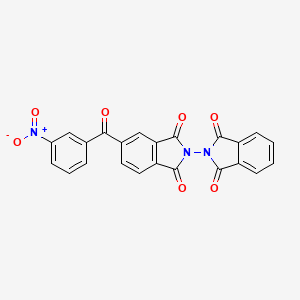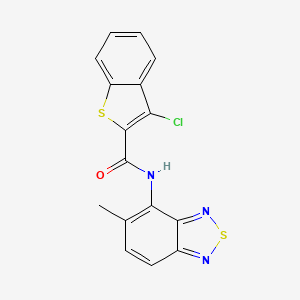![molecular formula C20H22N4O2S B3464432 N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464432.png)
N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
“N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound. Compounds with similar structures, such as Benzothiazole derivatives, have been studied for their broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Scientific Research Applications
Antimicrobial Activities
Triazole derivatives, such as the one , have been explored for their antimicrobial properties. A study by Altıntop et al. (2011) demonstrated that certain triazole derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria, highlighting their potential in addressing microbial infections (Altıntop et al., 2011).
Anti-Cancer Properties
Research by Šermukšnytė et al. (2022) indicates that triazole-thiol derivatives can have significant cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have shown promising results in inhibiting cancer cell migration and growth, suggesting a potential role in cancer therapy (Šermukšnytė et al., 2022).
Anti-Inflammatory Applications
Triazole compounds have been identified for their anti-inflammatory effects. For instance, Ertas et al. (2022) synthesized triazine derivatives and investigated their cyclooxygenase (COX) inhibitory activity. Some derivatives demonstrated strong inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory process (Ertas et al., 2022).
Potential in Neurological Disorders
A study by Virk et al. (2018) explored the enzyme inhibitory activities of triazole analogues. They found that certain compounds exhibited good inhibitory activity against enzymes related to neurological functions, suggesting potential applications in treating neurological disorders (Virk et al., 2018).
Molecular Docking and Binding Studies
Karayel (2021) conducted a study focusing on the molecular docking and binding properties of triazole-benzimidazole derivatives. These compounds showed promising interactions with certain biological targets, indicating potential applications in drug design and development (Karayel, 2021).
Mechanism of Action
Future Directions
The future directions for research on a compound like “N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” would likely depend on the results of initial studies on its properties and potential applications. For example, if it’s found to have anticancer properties, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or testing it in clinical trials .
properties
IUPAC Name |
N-benzyl-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-19(16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-18(25)21-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSCBRTBQEGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464369.png)
![2-[(anilinocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3464375.png)
![4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464387.png)


![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)

![methyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464419.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3464439.png)

![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3464455.png)
![N-(2-chloro-4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3464457.png)